molecular formula C11H15NO B3385243 2-M-Tolylmorpholine CAS No. 62008-56-4

2-M-Tolylmorpholine

Cat. No.: B3385243
CAS No.: 62008-56-4
M. Wt: 177.24 g/mol
InChI Key: GCUQWEDRVYQJKG-UHFFFAOYSA-N
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Description

2-M-Tolylmorpholine is a versatile chemical compound known for its unique properties and applications in various fields. It is a derivative of morpholine, which is a six-membered aliphatic heterocyclic compound containing both nitrogen and oxygen atoms. The presence of a methyl group attached to the phenyl ring in the 2-position distinguishes this compound from other morpholine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-M-Tolylmorpholine typically involves the reaction of morpholine with 2-methylphenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-methylphenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with controlled reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-M-Tolylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-M-Tolylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-M-Tolylmorpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it has been studied as a lysosomal pH modulator, where it facilitates the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes .

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the methyl group on the phenyl ring.

    2-Phenylmorpholine: Similar structure but without the methyl group.

    N-Methylmorpholine: Contains a methyl group on the nitrogen atom instead of the phenyl ring.

Uniqueness: 2-M-Tolylmorpholine is unique due to the presence of the methyl group on the phenyl ring, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(3-methylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-12H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUQWEDRVYQJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874234
Record name 2-(M-TOLYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62008-56-4
Record name 2-(M-TOLYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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